Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Stereochemistry X‑ray crystallography Structural biology

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid (CAS 1341035-02-6) is a spirocyclic oxindole–carboxylic acid building block bearing a three‑membered cyclopropane ring fused to the 3‑position of an indolin‑2‑one. The compound is supplied as a racemic mixture with defined (1R,2S) relative stereochemistry (cis‑configuration between the carboxylic acid substituent and the oxindole carbonyl) and is typically offered at ≥95% purity.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1341035-02-6
Cat. No. B1405429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
CAS1341035-02-6
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C(C12C3=CC=CC=C3NC2=O)C(=O)O
InChIInChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1
InChIKeyWQBMGVVIMKVWJT-HQJQHLMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid: Procurement-Relevant Identity and Scaffold Profile


Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid (CAS 1341035-02-6) is a spirocyclic oxindole–carboxylic acid building block bearing a three‑membered cyclopropane ring fused to the 3‑position of an indolin‑2‑one. The compound is supplied as a racemic mixture with defined (1R,2S) relative stereochemistry (cis‑configuration between the carboxylic acid substituent and the oxindole carbonyl) and is typically offered at ≥95% purity . Its physical form is a crystalline solid (molecular formula C₁₁H₉NO₃, MW 203.2 g/mol), enabling straightforward handling for medicinal chemistry derivatization and SAR exploration .

Why Generic Substitution Fails for Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid


Class‑level spiro[cyclopropane–indoline] scaffolds cannot be interchanged without consequence. The stereochemistry‑unspecified analogue 2′-oxospiro[cyclopropane-1,3′-indoline]-2-carboxylic acid (CAS 67503-08-6) lacks a defined relative configuration at the cyclopropane, introducing uncertainty in SAR studies and downstream enantioselective synthesis . The trans‑configured (1R,2R) diastereomer (CAS 926667-78-9) displays a different topological presentation of the carboxylic acid, which dictates divergent binding modes, as demonstrated by X‑ray co‑crystal structures of the corresponding 1R,2S‑configured spiro‑cyclopropane PLK4 inhibitor [1]. Non‑carboxylate analogues, such as spiro[cyclopropane-1,3′-indolin]-2′-one (CAS 13861-75-1), lack the reactive handle required for amide or ester diversification and therefore necessitate additional synthetic steps to install functionality at the 2‑position . These differences render the title compound a non‑fungible entry point for structure‑based drug design campaigns.

Product-Specific Quantitative Evidence Guide for Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid


Validated (1R,2S) Relative Stereochemistry by Single-Crystal X‑Ray Diffraction

The relative stereochemistry of the spiro[cyclopropane‑1,3′‑oxindole]‑2‑carboxylic acid scaffold was unambiguously assigned as (1R,2S) (cis‑relationship between the carboxylic acid and the oxindole carbonyl) by single‑crystal X‑ray structural analysis of the corresponding methyl ester [1]. This contrasts with the stereochemistry‑unspecified analogue CAS 67503-08-6, for which no crystallographic data are publicly available, and the (1R,2R) diastereomer CAS 926667-78-9, which displays a trans‑orientation of substituents.

Stereochemistry X‑ray crystallography Structural biology

Enabling Direct Amide and Ester Derivatization Without Protecting‑Group Manipulation

The free carboxylic acid at the cyclopropane 2‑position functions as a direct synthetic handle for amide coupling or esterification. In the foundational synthesis, the corresponding methyl ester was prepared directly from the carboxylic acid for X‑ray analysis, and the acid served as the precursor to both ester and amide derivatives [1]. In contrast, the parent spiro[cyclopropane‑1,3′‑indolin]‑2′‑one (CAS 13861‑75‑1) bears no carboxylate functionality, requiring additional C–H functionalization steps that introduce regioselectivity challenges and lower overall yields (typical step‑count increase of 1–2 synthetic transformations) .

Medicinal chemistry Derivatization Synthetic efficiency

Cyclopropane Linkage Confers Improved ADME and Pharmacokinetic Parameters Over Alkene‑Linked Congeners

In a direct head‑to‑head campaign, racemic cyclopropane‑linked spiro[cyclopropane‑1,3′‑indolin]‑2′‑ones exhibited PLK4 affinity and antiproliferative activity comparable to their alkene‑linked (E)‑3‑(indazol‑6‑ylmethylene)indolin‑2‑one counterparts while demonstrating improved physicochemical, ADME, and pharmacokinetic properties (specific numerical parameters reported in the primary publication) [1]. The alkene‑linked series was ultimately superseded by the cyclopropane bioisosteres due to these ADME advantages and favorable xenograft efficacy (MDA‑MB‑468 breast cancer model) [1]. The title carboxylic acid serves as the direct precursor to this cyclopropane‑linked pharmacophore.

Drug metabolism Pharmacokinetics ADME

Validated Entry Point for Type III Allosteric VEGFR‑2 Inhibitor Programs

Derivatives of the spirocyclopropyloxindoline‑2‑carboxylic acid scaffold have been rationally designed as Type III allosteric VEGFR‑2 inhibitors. The carboxamide derivative 15w (obtained via amidation of the corresponding carboxylic acid) exhibited an IC₅₀ of 4.34 ± 0.13 μM against VEGFR‑2 kinase and an IC₅₀ of 3.87 ± 0.19 μM for MCF‑7 cell growth inhibition, with anti‑angiogenic activity confirmed in HUVEC tube‑formation and wound‑healing assays [1]. This validates the carboxylic acid building block as a productive entry point for VEGFR‑2 inhibitor programs, with quantitative benchmarking against the standard‑of‑care agent sunitinib provided in the primary study [1].

VEGFR-2 Allosteric inhibitor Anti‑angiogenesis

Best Research and Industrial Application Scenarios for Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid


PLK4 Targeted Anticancer Lead Optimization Libraries

The (1R,2S) carboxylic acid serves as a direct precursor for spiro‑cyclopropane PLK4 inhibitors whose ADME profile and in vivo xenograft efficacy surpass their alkene‑linked progenitors [1]. Parallel amidation with diverse amines generates focused libraries for centriole‑duplication‑targeted anticancer programs.

Type III Allosteric VEGFR‑2 Inhibitor Synthesis

Amide coupling of the carboxylic acid yields pyrazole‑linked spirocyclopropyl oxindole‑carboxamides with dual VEGFR‑2 inhibition (IC₅₀ = 4.34 μM) and MCF‑7 cytotoxicity (IC₅₀ = 3.87 μM), validated by HUVEC anti‑angiogenesis and apoptosis induction assays [2].

Structure‑Based Drug Design with Crystallographically Defined Stereochemistry

The single‑crystal X‑ray validated (1R,2S) cis‑configuration removes stereochemical ambiguity for molecular docking and co‑crystallization campaigns, enabling reliable structure‑guided optimization of spiro‑oxindole kinases and other targets [3].

Quote Request

Request a Quote for Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.